Nybomycin

Descripción general

Descripción

Nybomycin es un compuesto antibiótico natural que pertenece a la familia de las piridoquinolinedionas. Fue descubierto por primera vez en 1955 y es producido por el género Streptomyces, un grupo de bacterias que viven en el suelo conocidas por su capacidad de producir una amplia gama de metabolitos secundarios bioactivos . This compound ha despertado un interés significativo debido a su capacidad única de actuar contra bacterias resistentes a las quinolonas, lo que lo convierte en un candidato prometedor en la lucha contra la resistencia a los antibióticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de nybomycin implica varios pasos, comenzando con la formación del núcleo de piridoquinolinediona. Una de las rutas sintéticas robustas reportadas involucra el uso de un método escalable y eficiente para producir análogos de this compound . El proceso típicamente incluye los siguientes pasos:

- Formación del núcleo de piridoquinolinediona a través de reacciones de ciclización.

- Introducción de grupos funcionales para mejorar la actividad biológica.

- Purificación y caracterización del producto final.

Métodos de Producción Industrial: La producción industrial de this compound se logra principalmente a través de procesos de fermentación utilizando cepas de Streptomyces. La optimización de las condiciones de fermentación, como la composición de los nutrientes, el pH, la temperatura y la aireación, es crucial para maximizar el rendimiento . Los avances en la ingeniería genética también han permitido la expresión heteróloga del grupo de genes de this compound en otros hospedadores microbianos, mejorando aún más la eficiencia de la producción .

Análisis De Reacciones Químicas

Nybomycin Interaction with Topoisomerases

This compound interacts with bacterial topoisomerases, enzymes essential for DNA replication and repair. This compound inhibits E. coli topoisomerases, including fluoroquinolone-sensitive (FQS) and fluoroquinolone-resistant (FQR) enzymes . this compound impacts topoisomerase activity by:

-

This compound leads to an increase in nicked DNA even at low concentrations . At higher concentrations, it leads to the appearance of linear DNA and complete inhibition of relaxation .

-

This compound inhibits the decatenation activity of topo IV at higher concentrations. At lower concentrations, the enzyme decatenates circles of kDNA, resulting in open circular or relaxed DNA .

Antibacterial Activity and Resistance

This compound's antibacterial activity has been studied in the context of fluoroquinolone resistance. This compound was effective against E. coli strains with the S83L GyrA mutation, which confers resistance to fluoroquinolones .

Minimum Inhibitory Concentration (MIC) Values for this compound and Other Antibiotics

| Compound | MIC (μg/ml) for indicated GyrA mutation |

|---|---|

| None | |

| This compound (NYB) | 2.5 |

| Ciprofloxacin (CIP) | 0.01 |

| Levofloxacin (LVX) | 0.02 |

| Erythromycin (ERY) | 4 |

| Chloramphenicol (CHL) | 0.5 |

| Ampicillin (AMP) | 2 |

-

MIC values for this compound were not in agreement with the concept of a reverse antibiotic. While ciprofloxacin was much less active against resistant S83L and D87Y mutants, no increase in this compound activity was observed for the S83L mutant .

-

This compound had slightly lower potency against cells with the D87Y GyrA variant .

Role of DnmT Enzyme

The Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKGD) DnmT is shown to display unexpected functions to also catalyze the decomposition of the 4-oxazoline ring and the N-demethylation, thereby converting deoxythis compound back to prethis compound, to putatively serve as a manner to control the intracellular yield of deoxythis compound .

Aplicaciones Científicas De Investigación

Nybomycin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

Nybomycin ejerce sus efectos al dirigirse a la ADN girasa bacteriana, una enzima esencial para la replicación del ADN. Inhibe específicamente la forma mutada de la ADN girasa que se encuentra en las bacterias resistentes a las quinolonas, restaurando así su susceptibilidad a los antibióticos quinolónicos .

Comparación Con Compuestos Similares

Nybomycin es único debido a su efecto de “antibiótico inverso”, que lo distingue de otros antibióticos. Compuestos similares incluyen:

Desoxithis compound: Un análogo de this compound con actividad similar contra bacterias resistentes a las quinolonas.

Fluoroquinolonas: Una clase de antibióticos que se dirigen a la ADN girasa pero que a menudo se vuelven ineficaces debido a mutaciones de resistencia.

Rubromicinas: Compuestos con actividad antifúngica y antibacteriana, estructuralmente relacionados con this compound.

La capacidad de this compound para dirigirse a bacterias resistentes y su potencial para la modificación sintética lo convierten en un compuesto valioso en la batalla en curso contra la resistencia a los antibióticos.

Actividad Biológica

Nybomycin is a naturally occurring antibiotic produced by certain strains of Streptomyces, particularly isolated from the carpenter ant Camponotus vagus. It has garnered significant attention due to its unique biological activities, particularly against antibiotic-resistant bacteria and its potential applications in treating various infections.

This compound operates primarily by inhibiting topoisomerases, which are essential enzymes involved in DNA replication and transcription. Specifically, it targets the following:

- E. coli Topoisomerase IV : this compound effectively inhibits this enzyme, which is crucial for bacterial DNA replication.

- Human Topoisomerase IIα : This inhibition may explain the cytotoxic effects observed in various human cancer and normal cell lines .

Comparative Efficacy Against Resistant Strains

This compound has been classified as a "reverse antibiotic," showing effectiveness against fluoroquinolone-resistant strains of Staphylococcus aureus and E. coli. Unlike traditional antibiotics, which often lose efficacy against resistant strains, this compound maintains its activity even when faced with mutations such as S83L or D87Y in gyrase .

Minimum Inhibitory Concentration (MIC) Values

A study measuring the MIC values of this compound against various bacterial strains revealed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Wild-type E. coli | 2 |

| S83L mutant E. coli | 2 |

| D87Y mutant E. coli | 4 |

| S. aureus (resistant) | 8 |

These results indicate that this compound retains substantial activity against resistant mutants, demonstrating its potential as a therapeutic agent .

Case Studies

- Infections Caused by Mycobacterium tuberculosis : this compound has shown promising results against dormant forms of M. tuberculosis, suggesting it could be beneficial in treating latent tuberculosis infections .

- Community-Acquired Meningitis : In a cohort study examining beta-hemolytic streptococci, this compound's activity was noted against strains involved in meningitis cases, highlighting its broad-spectrum capabilities .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound has revealed that modifications to its chemical structure can enhance its antibacterial properties. For instance, synthetic analogues have been developed to improve selectivity and potency against resistant bacteria while minimizing toxicity to human cells .

Propiedades

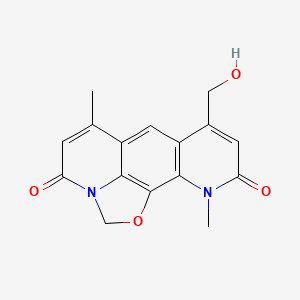

IUPAC Name |

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMUGCUFXWTNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949186 | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26326-47-6, 30408-30-1 | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nybomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nybomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYBOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Nybomycin a potentially valuable antibiotic?

A1: this compound exhibits a unique activity profile known as a “reverse antibiotic.” It primarily inhibits the growth of fluoroquinolone-resistant bacteria, particularly certain Gram-positive species carrying specific mutations in the gyrA gene, encoding a subunit of DNA gyrase [, ]. This selectivity makes it a promising candidate for combating antibiotic resistance.

Q2: How does this compound exert its antibacterial effect?

A2: this compound targets bacterial DNA gyrase, an essential enzyme for bacterial DNA replication [, ]. While its exact mechanism of action requires further investigation, studies suggest that it preferentially inhibits mutant forms of DNA gyrase found in fluoroquinolone-resistant bacteria []. Interestingly, a study also showed that this compound inhibits both fluoroquinolone-sensitive and -resistant Escherichia coli DNA gyrase with similar potency in a strain with enhanced permeability [].

Q3: What is the biosynthetic origin of the unique tetracyclic structure of this compound?

A3: Research has unveiled that the biosynthesis of Deoxythis compound, a precursor to this compound, involves a fascinating enzymatic cascade []. A key step is the formation of the characteristic 4-oxazoline ring, catalyzed by the enzyme DnmT, an iron(II)/α-ketoglutarate-dependent dioxygenase.

Q4: Can you explain the role of DnmT in more detail?

A4: DnmT exhibits a remarkable multifunctionality. It not only catalyzes the formation of the 4-oxazoline ring in Deoxythis compound but also demonstrates the capability to decompose this ring and perform N-demethylation, converting Deoxythis compound back to its precursor, Prethis compound []. This intriguing observation suggests a potential regulatory mechanism controlling the intracellular Deoxythis compound levels.

Q5: What insights into the DnmT catalytic mechanism have been gained?

A5: A combination of structure modeling, site-directed mutagenesis, and sophisticated quantum mechanics calculations has shed light on the intricacies of DnmT-catalyzed reactions, providing valuable mechanistic understanding []. These findings contribute to our expanding knowledge of the functional diversity displayed by iron(II)/α-ketoglutarate-dependent dioxygenases in the biosynthesis of natural products.

Q6: Beyond its antibacterial activity, what other biological activities have been observed for this compound and its derivatives?

A6: Recent studies have uncovered intriguing new bioactivities for this compound and its related compounds. For instance, Deoxynyboquinone, a this compound metabolite, has demonstrated potent cytotoxic activity against various cancer cell lines []. Moreover, it can inhibit 4E-BP1 phosphorylation, suggesting its potential to modulate cap-dependent translation through reactive oxygen species-mediated pathways [].

Q7: Are there any findings related to the impact of this compound derivatives on regeneration processes?

A7: Yes, intriguingly, γ-rubromycin, a compound structurally related to this compound, has emerged as a novel inhibitor of tail regeneration in axolotl embryos []. This finding opens up exciting avenues for further investigation into the potential roles of this compound and its derivatives in developmental biology and regenerative medicine.

Q8: What are the limitations in studying the structure-activity relationship of this compound?

A8: Despite its promise, exploring the structure-activity relationship of this compound has been hampered by synthetic challenges []. The development of new, scalable, and robust synthetic routes is crucial to facilitate the generation of diverse this compound analogs, which is essential for comprehensive structure-activity relationship studies.

Q9: How does heterologous expression contribute to our understanding of this compound?

A9: Heterologous expression of the this compound gene cluster, originally identified in the marine bacterium Streptomyces albus subsp. chlorinus, has proven invaluable []. This approach, using Streptomyces albus Del14 as a host, has not only enabled this compound production but has also led to the discovery of a novel metabolite, Benzanthric acid []. This highlights the power of heterologous expression for uncovering hidden metabolic potential and identifying new bioactive molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.